2-(2-Methoxyphenyl)-1-methylpiperazine

Description

Molecular Classification and Structural Features of 2-(2-Methoxyphenyl)-1-methylpiperazine

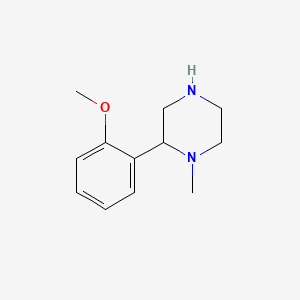

This compound is classified as an arylpiperazine derivative. Its molecular structure is characterized by a central piperazine (B1678402) ring, which is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This core structure is substituted at the 1-position with a methyl group and at the 2-position with a 2-methoxyphenyl group. The 2-methoxyphenyl group consists of a phenyl ring with a methoxy (B1213986) group (-OCH3) at the ortho position.

The presence of the piperazine ring, a common pharmacophore in drug discovery, and the specific arrangement of its substituents, give this compound distinct chemical properties. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, influencing its solubility and ability to interact with biological targets. The lipophilicity of the molecule is influenced by the methoxyphenyl and methyl groups.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H18N2O |

| PubChem CID | 52983636 |

Historical Context of Piperazine Derivatives in Medicinal Chemistry

The significance of the piperazine scaffold in medicinal chemistry has a rich history, with its derivatives becoming integral to various therapeutic areas. The journey of piperazine-based drugs began with the discovery of their anthelmintic properties. In the early 20th century, piperazine was introduced as a treatment for parasitic worm infections wikipedia.orgdrugbank.comchemeurope.com. Its mechanism of action involves paralyzing the parasites, leading to their expulsion from the host's body wikipedia.org.

The therapeutic applications of piperazine derivatives expanded significantly with the development of the first H1 receptor antagonists in the 1930s and their marketing in the 1940s wikipedia.org. This marked the advent of antihistamines for the treatment of allergic conditions wikipedia.org. The development of phenothiazine derivatives with a piperazine moiety in the 1950s led to a breakthrough in the treatment of psychosis wikipedia.orgnih.govnih.gov. The serendipitous discovery of the antipsychotic effects of chlorpromazine, a phenothiazine, revolutionized psychiatric medicine nih.govnih.gov. Subsequently, a number of piperazine-containing antipsychotics were developed wikipedia.orgvoronoiapp.com.

A notable example of the serendipitous discoveries in piperazine drug development is sildenafil. Initially synthesized in 1989 by Pfizer researchers who were seeking a treatment for angina, clinical trials revealed its efficacy in treating erectile dysfunction wikipedia.orgic.ac.ukresearchgate.net. This led to its approval for this indication in 1998, becoming a widely recognized pharmaceutical wikipedia.orgjohnshopkins.edunih.gov.

The versatility of the piperazine ring has led to its incorporation into a wide array of drugs targeting various conditions, solidifying its status as a "privileged scaffold" in drug design nih.govresearchgate.net.

Rationale for Academic Investigation into this compound and Related Structures

The academic investigation into this compound and its structural analogs is driven by the well-established pharmacological importance of the arylpiperazine moiety. This scaffold is a key component in numerous centrally acting agents due to its ability to interact with various neurotransmitter receptors mdpi.comnih.govnih.gov.

A significant area of research for arylpiperazine derivatives is their interaction with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors nih.govoup.comnih.gov. For instance, derivatives of 1-(2-methoxyphenyl)piperazine (B120316) have been studied for their affinity for 5-HT1A receptors nih.gov. The substitution pattern on the phenyl ring and the piperazine nitrogen atoms can significantly influence the compound's affinity and efficacy at these receptors researchgate.net. The introduction of a methyl group on the piperazine ring, as seen in N-methylpiperazine derivatives, can alter the compound's lipophilicity and steric properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles mdpi.com.

Furthermore, the conformationally restricted nature of some N-arylpiperazine derivatives is being explored in the design of ligands for dopamine D2 and D3 receptors, which are targets for treating neurological and psychiatric disorders semanticscholar.orgmdpi.com. The rationale for synthesizing and studying new arylpiperazine derivatives, including those with a 2-methoxyphenyl group, is to explore the structure-activity relationships (SAR) and to develop novel compounds with improved selectivity and efficacy for specific biological targets mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com. The modular nature of the arylpiperazine scaffold allows for systematic modifications to fine-tune the pharmacological properties of the resulting molecules mdpi.comnih.govthieme-connect.com.

The investigation of compounds like this compound is therefore a logical progression in the exploration of the chemical space around the pharmacologically validated arylpiperazine core, with the aim of discovering new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-14-8-7-13-9-11(14)10-5-3-4-6-12(10)15-2/h3-6,11,13H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYELDQSXNPYCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxyphenyl 1 Methylpiperazine and Analogues

Chemical Synthesis of the 2-Methoxyphenyl Piperazine (B1678402) Core Scaffold

The foundational step in producing 2-(2-methoxyphenyl)-1-methylpiperazine is the construction of the 2-methoxyphenyl piperazine core. This process strategically combines the formation of the piperazine ring with the introduction of the 2-methoxyphenyl substituent.

Formation of the Piperazine Ring

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. Its synthesis can be approached through several established routes. One common strategy involves the cyclization of a linear precursor, such as an N-substituted ethylenediamine, by reacting it with a 1,2-dihaloethane. researchgate.netmdpi.com The use of appropriate protecting groups on the nitrogen atoms is essential to guide the cyclization process and prevent undesired side reactions.

Alternative methods include the reduction of diketopiperazines or 2-ketopiperazines. researchgate.net Additionally, various cyclization reactions, such as the [3+3] annulation of aziridines, have been developed to construct the piperazine ring. mdpi.comresearchgate.net A recently developed approach involves the catalytic reductive cyclization of dioximes derived from the double Michael addition of nitrosoalkenes to primary amines. mdpi.comnih.gov

Introduction of the 2-Methoxyphenyl Moiety

Attaching the 2-methoxyphenyl group to the piperazine ring is a critical step in the synthesis. organic-chemistry.org A frequently employed method is nucleophilic aromatic substitution (SNAr), where a piperazine derivative acts as a nucleophile, displacing a leaving group, such as a halogen, from an activated aromatic ring like 1-fluoro-2-methoxybenzene. nih.govmdpi.com This reaction is typically performed in the presence of a base.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a more modern and often more efficient alternative for forming the crucial C-N bond between the piperazine nitrogen and the aryl group. nih.govmdpi.com This method can provide higher yields under milder conditions. Another approach involves the reaction of o-anisidine (B45086) with bis(2-chloroethyl)amine (B1207034) hydrochloride. chemicalbook.com

Strategies for N-Methylation and Other Substitutions on the Piperazine Ring

With the 2-(2-methoxyphenyl)piperazine (B1317503) core in hand, the final key transformation is the addition of a methyl group to the N1 position of the piperazine ring. Reductive amination and direct N-alkylation are the two primary strategies for this modification.

Reductive Amination Techniques

Reductive amination is a highly effective one-pot procedure for the N-methylation of secondary amines such as 2-(2-methoxyphenyl)piperazine. nih.govresearchgate.netmasterorganicchemistry.com This reaction involves treating the piperazine with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the tertiary amine. nih.govmasterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions. masterorganicchemistry.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reagent commonly used for this purpose. nih.govmasterorganicchemistry.comreddit.com Other suitable reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). masterorganicchemistry.com

| Reagent | Typical Conditions | Key Advantages |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane (DCM) or dichloroethane (DCE), often with acetic acid | Mild, selective, does not reduce aldehydes/ketones. nih.govmasterorganicchemistry.com |

| Sodium cyanoborohydride (NaBH3CN) | Methanol or acetonitrile, slightly acidic pH | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium borohydride (NaBH4) | Methanol or ethanol, pH control may be needed | Cost-effective and readily available. masterorganicchemistry.com |

N-Alkylation Approaches

Direct N-alkylation offers an alternative pathway for N-methylation. nih.gov This method involves the reaction of 2-(2-methoxyphenyl)piperazine with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. researchgate.net The function of the base is to deprotonate the secondary amine, thereby increasing its nucleophilicity.

To favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts, strategies such as using a large excess of piperazine or employing a mono-protected piperazine derivative (e.g., N-Boc-piperazine) are often utilized. researchgate.net Another technique involves the use of piperazine monohydrochloride, which can lead to good yields of the mono-alkylated product. researchgate.net

Purity Assessment and Analytical Characterization Techniques

Verifying the purity and confirming the structure of the synthesized this compound is crucial. This is accomplished using a combination of chromatographic and spectroscopic methods. drugsandalcohol.ienih.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of the final product. drugsandalcohol.ienih.gov By selecting an appropriate column and mobile phase, HPLC can effectively separate the target compound from any unreacted starting materials, byproducts, and other impurities. The purity is quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Spectroscopic techniques provide definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) offers detailed information about the chemical environment and connectivity of the hydrogen and carbon atoms within the molecule. drugsandalcohol.ienih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. Fragmentation patterns observed in the mass spectrum can offer further structural insights. drugsandalcohol.ienih.gov

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups within the molecule. drugsandalcohol.ie

| Analytical Technique | Information Provided |

| High-Performance Liquid Chromatography (HPLC) | Assessment of compound purity. drugsandalcohol.ienih.gov |

| 1H and 13C Nuclear Magnetic Resonance (NMR) | Detailed structural information and connectivity of atoms. drugsandalcohol.ienih.gov |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural confirmation. drugsandalcohol.ienih.gov |

| Infrared (IR) Spectroscopy | Identification of functional groups. drugsandalcohol.ie |

Elucidation of Mechanism of Action

Identification of Primary Molecular Targets

The 1-(2-methoxyphenyl)piperazine (B120316) scaffold is recognized for its high affinity for several G protein-coupled receptors (GPCRs) that are crucial in neurotransmission. The primary molecular targets are serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors.

Specifically, this arylpiperazine structure is a key element in ligands targeting the 5-HT1A receptor . Numerous studies on derivatives have demonstrated potent binding to this receptor subtype. For instance, the classic 5-HT1A antagonist NAN-190, which contains the oMeOPP core, binds with high affinity (Ki = 0.6 nM). nih.gov Other derivatives show exceptionally strong binding, with Ki values in the sub-nanomolar range (0.12-0.63 nM). nih.gov

In addition to its serotonergic activity, the oMeOPP moiety is a building block for ligands of dopamine D2 and D3 receptors . nih.gov It is described as an effective blocker of dopaminergic receptors in the brain. ncats.io Structure-activity relationship studies have shown that modifications to the oMeOPP scaffold can produce compounds with high affinity and selectivity for the D3 receptor over the D2 subtype. For example, certain derivatives exhibit a high preference for the D3 receptor (Ki = 1.6 nM) with over 100-fold selectivity against the D2 receptor. nih.gov

The binding affinities of several key compounds containing the 1-(2-methoxyphenyl)piperazine scaffold are summarized below.

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| NAN-190 | 5-HT1A | 0.6 nM | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | nih.gov |

| Various Cycloalkyl Amide Derivatives | 5-HT1A | 0.12 - 0.63 nM | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 nM | semanticscholar.orgresearchgate.net |

| NAN-190 | α1-adrenergic | 0.8 nM | nih.gov |

| Compound 4v (BP 897 analog) | Dopamine D3 | 1.6 nM | nih.gov |

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 | 54 nM | researchgate.net |

Biochemical Pathway Modulation and Signal Transduction

The interaction of the 1-(2-methoxyphenyl)piperazine moiety with its primary receptor targets initiates or blocks specific intracellular signaling cascades. As these receptors are GPCRs, their activation or inhibition directly impacts the levels of secondary messengers like cyclic adenosine (B11128) monophosphate (cAMP).

Serotonin 5-HT1A Receptor Pathway: The 5-HT1A receptor is a Gi/o-coupled receptor. Activation of this receptor by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of cAMP. This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins. Conversely, antagonists binding to the 5-HT1A receptor block this cascade. Derivatives of 1-(2-methoxyphenyl)piperazine have been shown to act as antagonists in 5-HT1A-coupled adenylyl cyclase assays, effectively preventing the receptor from being activated by serotonin or other agonists. nih.gov

Dopamine D2/D3 Receptor Pathway: Like the 5-HT1A receptor, dopamine D2 and D3 receptors are also coupled to Gi/o proteins. Ligands that act as blockers or antagonists at these receptors prevent dopamine from binding and activating the receptor. ncats.io This blockade inhibits the dopamine-induced reduction of cAMP levels. By preventing the downstream signaling of dopamine in pathways such as the mesolimbic and nigrostriatal pathways, these compounds can modulate physiological and cognitive functions regulated by dopamine.

Insights from Protein-Ligand Interaction Studies

Molecular modeling and docking studies have provided detailed insights into how the arylpiperazine scaffold, including the 1-(2-methoxyphenyl)piperazine moiety, anchors itself within the binding pockets of its target receptors.

Dopamine D2/D3 Receptor Interactions: The binding of arylpiperazines to the D2 receptor involves several key interactions. bg.ac.rsbg.ac.rsnih.gov A critical anchor point is the formation of a salt bridge between the protonated nitrogen atom of the piperazine (B1678402) ring and a highly conserved aspartate residue (Asp) in the third transmembrane helix (TM3) of the receptor (e.g., Asp114 or Asp86). researchgate.netbg.ac.rsbg.ac.rsnih.gov The aryl portion of the molecule settles into a hydrophobic pocket where it engages in edge-to-face π-stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr). bg.ac.rsbg.ac.rsnih.gov Specifically for the 1-(2-methoxyphenyl)piperazine structure, the methoxy (B1213986) group at the ortho position is significant; the oxygen atom can act as a hydrogen bond acceptor, forming an additional stabilizing hydrogen bond with a residue like Trp182. bg.ac.rsbg.ac.rsnih.gov

Structure Activity Relationship Sar Studies of 2 2 Methoxyphenyl 1 Methylpiperazine and Its Analogues

Influence of Phenyl Ring Substitution Patterns on Biological Activity

The nature and position of substituents on the phenyl ring of the arylpiperazine scaffold are critical determinants of receptor binding. Modifications to this part of the molecule can significantly alter its electronic, steric, and hydrophobic properties, thereby influencing how it fits into and interacts with the binding pockets of receptors.

The presence and positioning of a methoxy (B1213986) (-OCH₃) group on the phenyl ring have a profound impact on the biological activity of arylpiperazines. For many serotonergic and dopaminergic ligands, the 2-position (ortho) for the methoxy group, as seen in the parent compound, is highly favorable for achieving high affinity.

Research has consistently shown that the 2-methoxyphenyl moiety is a key feature for high affinity at the serotonin (B10506) 5-HT₁A receptor. nih.govnih.gov Studies comparing positional isomers have revealed that moving the methoxy group to the 4-position (para) can be detrimental to 5-HT₁A affinity. nih.gov Similarly, in a series of dopamine (B1211576) D3 receptor ligands, the 2-methoxyphenylpiperazine analogue displayed a threefold enhancement in affinity compared to the unsubstituted phenylpiperazine compound.

Molecular docking studies offer a potential explanation for this positional preference. For the dopamine D2 receptor, it has been suggested that a hydrogen bond acceptor group, such as the ether oxygen of the methoxy group, in the 2-position of the phenyl ring can form an additional hydrogen bond with the tryptophan residue Trp 182, thereby increasing binding affinity. nih.gov Substituents in the 2- and 3-positions are generally well-tolerated sterically, whereas bulky groups in the 4-position can lead to unfavorable interactions. nih.gov

The effect of the methoxy group's position has also been observed in other classes of compounds. In a study of ¹⁸F-labeled benzyl (B1604629) triphenylphosphonium cations, the position of the methoxy group (ortho, meta, or para) had a significant effect on the biological properties, with the ortho-substituted compound showing the most favorable pharmacokinetics for its intended use. americanpharmaceuticalreview.com

Table 1: Influence of Methoxy Group Position on Receptor Affinity Data synthesized from multiple studies to illustrate general trends.

| Phenyl Substitution | General Effect on 5-HT₁A Affinity | General Effect on D₂/D₃ Affinity | Reference |

|---|---|---|---|

| 2-Methoxy | Favorable / High Affinity | Favorable / High Affinity | nih.govnih.gov |

| 3-Methoxy | Tolerated | Tolerated | nih.gov |

| 4-Methoxy | Detrimental / Low Affinity | Generally Unfavorable | nih.govnih.gov |

| Unsubstituted | Moderate Affinity | Moderate Affinity | nih.gov |

The introduction of halogen atoms (e.g., fluorine, chlorine) or small alkyl groups (e.g., methyl) to the phenyl ring can fine-tune a compound's pharmacological profile. These modifications can alter lipophilicity, which affects membrane permeability, and can also serve as points of interaction within the receptor binding site.

The effects of halogenation are highly dependent on the target receptor and the specific substitution pattern. In some series of arylpiperazines designed as 5-HT₁A and D₂A receptor ligands, the addition of electron-withdrawing substituents, such as halogens, to the para-position of the phenyl ring was found to strongly reduce activity at both receptors. nih.gov Conversely, for allosteric enhancers of the A₁ adenosine (B11128) receptor, derivatives with 3,4-difluoro or 3-chloro-4-fluoro substitution patterns on the phenylpiperazine moiety were among the most active compounds. rsc.org This highlights that the optimal substitution pattern is highly specific to the topology of the target's binding pocket.

Similarly, for certain fibroblast growth factor receptor (FGFR) inhibitors, a structure-activity relationship study established a preference for 2,6-dichloro substitution on the phenyl ring to impart selectivity and potency. nih.gov

Alkyl substituents also play a role. For instance, in a series of N4-unsubstituted N1-arylpiperazines, the addition of a methyl group to a benzodioxine analogue was favorable for 5-HT₁A receptor affinity. nih.gov In another study, the addition of a methyl group to the meta-position or an ethyl group to the para-position of a benzene (B151609) moiety was able to restore inhibitory activity at equilibrative nucleoside transporters (ENTs). semanticscholar.org

Table 2: Representative Effects of Phenyl Ring Substituents on Biological Activity

| Compound Series | Substitution Pattern | Observed Effect | Target | Reference |

|---|---|---|---|---|

| Arylpiperazine-Coumarins | para-Electron Withdrawing (e.g., -Cl, -NO₂) | Strongly reduced affinity | 5-HT₁A / D₂A | nih.gov |

| Aminothiophenes | 3,4-Difluoro | High allosteric enhancer activity | A₁ Adenosine | rsc.org |

| Aminothiophenes | 3-Chloro-4-fluoro | High allosteric enhancer activity | A₁ Adenosine | rsc.org |

| FGFR Inhibitors | 2,6-Dichloro | Preferred for selectivity and potency | FGFR | nih.gov |

| ENT Inhibitors | meta-Methyl | Restored inhibitory activity | ENT1 / ENT2 | semanticscholar.org |

Impact of Piperazine (B1678402) Ring Substitutions on Receptor Affinity and Selectivity

Modifications to the piperazine ring itself, particularly at the nitrogen atoms (N1 and N4), are crucial for modulating receptor interactions. The basicity of the N4 nitrogen is a key feature, as it is typically protonated at physiological pH, allowing for a critical ionic interaction with an acidic residue (often an aspartate) in many G protein-coupled receptors (GPCRs). nih.govncats.io

The N-methyl group on the N1 nitrogen of the parent compound distinguishes it from its simpler analogue, 1-(2-methoxyphenyl)piperazine (B120316). The addition of a methyl group can have several effects, sometimes referred to as the "magic methyl" effect in drug design. mdpi.com It can increase lipophilicity, alter the conformation of the molecule, and block metabolic degradation at the nitrogen atom, potentially influencing pharmacokinetic properties. mdpi.comnih.gov

For many long-chain arylpiperazines, the basic nitrogen of the piperazine ring forms a key salt bridge with an aspartate residue in the receptor (e.g., Asp116 in 5-HT₁A). nih.govnih.gov The substituent at the other nitrogen is then oriented towards a secondary binding pocket, and its size, shape, and chemical nature determine the selectivity and functional activity (agonist vs. antagonist).

In many analogues, the piperazine N4 atom is connected to a terminal chemical group via a flexible linker, typically an alkyl chain. The length and composition of this linker are critical variables in determining receptor affinity and selectivity.

Studies have repeatedly shown that an optimal linker length exists for different receptors. For 5-HT₁A receptor ligands, a linker of three or four carbon atoms often provides the highest affinity. nih.govmdpi.com In one study of (2-methoxyphenyl)piperazine derivatives, a four-carbon chain was found to be optimal when the terminal fragment was a heteroaryl group. researchgate.net For the 5-HT₇ receptor, a longer five-methylene chain is often preferred. uni.lu These specific length requirements suggest that the linker spans a defined distance between the primary arylpiperazine binding site and a secondary pocket where the terminal moiety binds.

The chemical nature of the linker and the terminal fragment it connects to also have a major impact. Replacing a terminal heteroaryl amide fragment with a more lipophilic cycloalkyl group led to compounds with enhanced affinity for 5-HT₁A sites. researchgate.net The electronic properties of the terminal group can also be influential; for instance, the nature of a terminal amide fragment can significantly affect 5-HT₁A affinity and selectivity. acs.org

Table 3: Influence of Linker Length on Receptor Affinity for Long-Chain Arylpiperazines

| Receptor Target | Optimal Linker Length (No. of atoms) | Observation | Reference |

|---|---|---|---|

| 5-HT₁A | 3-4 Carbons | Variations in linker length result in high variations in affinity. | mdpi.comresearchgate.net |

| 5-HT₇ | 5 Carbons | Longer linkers are generally preferred for high affinity. | uni.lu |

| Dopamine D₂/D₃ | 3-4 Carbons | Tetramethylene derivatives often have slightly higher affinity than trimethylene. | researchgate.net |

Stereochemical Effects on Pharmacological Activity

Chirality plays a fundamental role in pharmacology because biological targets like receptors and enzymes are themselves chiral. rsc.org When a molecule is chiral, its enantiomers (non-superimposable mirror images) can interact differently with a biological target, leading to different affinities, efficacies, or metabolic profiles.

The substitution of the piperazine ring at the 2-position with a 2-methoxyphenyl group creates a chiral center. Therefore, 2-(2-Methoxyphenyl)-1-methylpiperazine exists as a pair of enantiomers: (R)-2-(2-Methoxyphenyl)-1-methylpiperazine and (S)-2-(2-Methoxyphenyl)-1-methylpiperazine. It is highly probable that these two enantiomers exhibit different pharmacological activities.

A compelling example of this principle was demonstrated in a study of diacyl-substituted 2-arylpiperazines. A racemic compound was initially identified as a dual inhibitor of neurokinin NK₁ and NK₂ receptors. However, after chiral chromatographic separation, it was discovered that the NK₁ activity resided exclusively in one enantiomer, while the NK₂ activity was found in the other. Through X-ray crystallography, the (2R)-configuration was specifically associated with the NK₂ activity.

Computational Chemistry and Molecular Docking in SAR Elucidaion

Computational chemistry and molecular docking have emerged as indispensable tools in the elucidation of the structure-activity relationships (SAR) of this compound and its analogues. These in silico methods provide valuable insights into the molecular interactions between ligands and their biological targets, helping to rationalize experimental findings and guide the design of new, more potent, and selective compounds.

Molecular docking studies have been instrumental in understanding the binding modes of 2-(methoxyphenyl)piperazine derivatives with various G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT1A receptors. shd-pub.org.rsnih.govnih.gov These studies have revealed key amino acid residues that are crucial for ligand recognition and binding. For instance, docking analyses of a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines at the dopamine D2 receptor have proposed two possible binding orientations. nih.gov One of the more stable proposed orientations involves the formation of a salt bridge between the piperidine (B6355638) moiety of the ligand and the Asp114 residue of the receptor. nih.gov

Furthermore, molecular dynamics simulations have been employed to investigate the dynamic behavior of the ligand-receptor complexes, providing a more realistic representation of the binding event. nih.gov For the highly active compound 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, molecular dynamics simulations have helped to establish its mode of interaction with the D2 dopamine receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies have also been widely applied to arylpiperazine derivatives to develop predictive models that correlate the structural features of the compounds with their biological activities. nih.gov These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help in identifying the key steric and electrostatic fields that influence the potency of the compounds. nih.gov The insights gained from these 3D-QSAR models can be used to design new analogues with potentially enhanced activity. nih.gov

The application of Density Functional Theory (DFT) has also contributed to the understanding of the electronic properties of piperazine derivatives, which can be correlated with their biological activity. mdpi.com By calculating parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can gain insights into the reactivity and interaction capabilities of the molecules. mdpi.com

The following interactive table summarizes the binding affinities of selected 2-(methoxyphenyl)piperazine analogues at the dopamine D2 receptor, as determined in various studies.

The next table provides an overview of the key molecular interactions observed in docking studies of 2-(methoxyphenyl)piperazine analogues with their target receptors.

Preclinical Efficacy and in Vivo/in Vitro Biological Assessment

In Vitro Pharmacological Investigations

Receptor Binding Assays

The affinity of MPP derivatives for various neurotransmitter receptors has been thoroughly characterized through radioligand binding assays. These studies are crucial for understanding the potential mechanism of action and selectivity profile of compounds containing this scaffold. The primary targets identified are serotonergic and adrenergic receptors, with some derivatives also showing affinity for dopamine (B1211576) receptors.

Derivatives of MPP consistently demonstrate high affinity for the 5-HT₁ₐ serotonin (B10506) receptor. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine fumarate and a dimethyl-adamantane analogue proved to be highly selective ligands for the 5-HT₁ₐ receptor, with binding constants (Ki) of 1.2 nM and 21.3 nM, respectively semanticscholar.orgmdpi.com. Another well-known derivative, 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190), binds with very high affinity to 5-HT₁ₐ receptors (Ki = 0.6 nM) nih.gov.

Significant affinity for α₁-adrenergic receptors is another hallmark of this chemical class. The aforementioned compound, NAN-190, binds to α₁-adrenergic receptors with a Ki of 0.8 nM, nearly equal to its affinity for 5-HT₁ₐ sites nih.gov. However, structural modifications can enhance selectivity. A separate series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives also displayed affinity for α₁-adrenoceptors in the low nanomolar range (Ki = 2.1–13.1 nM), underscoring the role of the MPP moiety in this interaction ingentaconnect.com.

Furthermore, certain MPP derivatives with a terminal benzamide fragment have been shown to possess good affinity for both dopamine D₂ and 5-HT₁ₐ receptors, with IC₅₀ values in the range of 10⁻⁷ to 10⁻⁸ M nih.gov.

Interactive Table: Receptor Binding Affinities of Selected 1-(2-Methoxyphenyl)piperazine (B120316) Derivatives

| Compound Name | Receptor Target | Binding Affinity (Ki or IC₅₀) | Selectivity Profile |

|---|---|---|---|

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine fumarate | 5-HT₁ₐ | 1.2 nM (Ki) | Highly selective for 5-HT₁ₐ semanticscholar.orgmdpi.com |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1³﹐⁷]decan-1-amine fumarate | 5-HT₁ₐ | 21.3 nM (Ki) | Highly selective for 5-HT₁ₐ semanticscholar.orgmdpi.com |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT₁ₐ | 0.6 nM (Ki) | Nearly equal affinity for α₁-adrenergic receptors nih.gov |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | α₁-Adrenergic | 0.8 nM (Ki) | Nearly equal affinity for 5-HT₁ₐ receptors nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT₁ₐ | 0.4 nM (Ki) | 160-fold selectivity over α₁-adrenergic sites nih.gov |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride | α₁-Adrenergic | 2.1 nM (Ki) | 61-fold more selective for α₁ than α₂ receptors ingentaconnect.com |

| Benzamide derivatives of o-methoxyphenylpiperazine | Dopamine D₂ / 5-HT₁ₐ | 10-100 nM (IC₅₀) | Dual affinity nih.gov |

Cell-Based Functional Assays (e.g., Calcium Mobilization, GTPγS Binding)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor. These assays measure the cellular response following receptor activation.

GTPγS Binding Assays: The [³⁵S]GTPγS binding assay is a widely used method to measure the activation of G-protein coupled receptors (GPCRs) nih.govmultispaninc.comresearchgate.net. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation by an agonist. Research on a radiolabeled MPP derivative, [O-methyl-¹¹C]2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione (also known as CUMI-101), demonstrated its agonist properties at 5-HT₁ₐ receptors. In membranes from Chinese hamster ovary (CHO) cells expressing human 5-HT₁ₐ receptors, this compound produced a dose-dependent increase in [³⁵S]GTPγS binding, confirming its ability to activate the receptor and initiate a signaling cascade nih.gov.

Calcium Mobilization Assays: Many GPCRs, particularly those coupled to Gq proteins, trigger the release of intracellular calcium (Ca²⁺) stores upon activation creative-bioarray.commdpi.com. Calcium mobilization assays use fluorescent dyes to detect these changes in intracellular Ca²⁺ concentration, providing a real-time measure of receptor function nih.gov. While specific calcium mobilization data for MPP derivatives are not widely published, the demonstrated agonist activity of compounds like CUMI-101 at the 5-HT₁ₐ receptor (a Gi/o-coupled receptor) in GTPγS assays provides strong evidence of functional receptor engagement, a process that is intricately linked with cellular signaling pathways that can influence calcium homeostasis nih.gov.

Enzyme Activity Assays

The interaction of piperazine-based compounds with metabolic enzymes is critical for understanding their pharmacokinetic profile. Studies have shown that methoxyphenylpiperazine (MeOPP) has significant inhibitory effects on several cytochrome P450 (CYP) isoenzymes. In assays using human liver microsomes, MeOPP was found to inhibit CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9, indicating a broad potential for drug-drug interactions researchgate.net. Additionally, some multi-target piperazine (B1678402) derivatives have been designed to include acetylcholinesterase inhibition as part of their activity profile, particularly in the context of Alzheimer's disease research nih.gov.

Cytotoxicity and Antiproliferative Assays in Cancer Cell Lines

A growing body of research has focused on the anticancer potential of arylpiperazine derivatives. These compounds have been evaluated for their ability to inhibit the growth of and induce death in various cancer cell lines.

Studies have demonstrated that novel arylpiperazine derivatives can exhibit moderate to strong cytotoxic activities against human prostate cancer cell lines, including LNCaP and DU145 mdpi.com. Similarly, piperazine-substituted pyranopyridines have shown antiproliferative activity, with one derivative containing a 2-methoxy fragment demonstrating a high selectivity index against DU145 cells nih.gov. The antiproliferative effects of piperazine-containing compounds have also been observed in other cancer types, including leukemia, non-small-cell lung cancer, colon cancer, melanoma, and breast cancer nih.govmdpi.comresearchgate.net.

Interactive Table: Antiproliferative/Cytotoxic Activity of Selected Arylpiperazine Derivatives

| Compound Class/Name | Cancer Cell Line | Activity Measurement | Result |

|---|---|---|---|

| Novel Arylpiperazine Derivative (Compound 9) | LNCaP (Prostate) | Cytotoxicity | IC₅₀ < 5 μM mdpi.com |

| Novel Arylpiperazine Derivative (Compound 15) | LNCaP (Prostate) | Cytotoxicity | IC₅₀ < 5 μM mdpi.com |

| Novel Arylpiperazine Derivative (Compound 8) | DU145 (Prostate) | Cytotoxicity | IC₅₀ = 8.25 μM mdpi.com |

| Piperazine-substituted Pyranopyridine (DO11-46) | DU145 (Prostate) | Antiproliferative Activity | High Selectivity Index (SI 38) nih.gov |

| Quinolinequinones with Piperazine Moiety (QQ1) | ACHN (Renal) | Cytotoxicity | IC₅₀ = 1.55 μM nih.gov |

| Quinolinequinones with Piperazine Moiety (General) | Leukemia Cell Lines | Growth Inhibition | Excellent Activity nih.gov |

In Vivo Behavioral and Pharmacological Studies in Animal Models

Assessment of Neuropsychiatric Efficacy

The in vitro receptor binding profiles of MPP derivatives, particularly their high affinity for serotonergic and adrenergic receptors, strongly suggest potential applications in neuropsychiatric disorders. Animal models are indispensable for translating these in vitro findings into potential therapeutic efficacy nih.gov.

The parent compound, 1-(o-methoxyphenyl)piperazine, has been identified as a pharmacologically active metabolite of several drugs, confirming its biological activity in vivo in rat models nih.gov. More advanced research has involved the design of novel piperazine-based compounds aimed at complex neurodegenerative conditions. In a preclinical model of Alzheimer's disease, a multi-effect piperazine derivative was shown to not only reduce both amyloid and Tau pathologies but also to ameliorate the associated memory impairments nih.gov. This finding highlights the potential of this chemical scaffold to address complex central nervous system disorders by engaging multiple targets.

Pain and Anti-inflammatory Efficacy

Derivatives of piperazine have been investigated for their potential analgesic (pain-relieving) and anti-inflammatory properties. nih.govnih.govmdpi.comepain.orgmdpi.com

One such derivative, LQFM-008, demonstrated both anti-nociceptive and anti-inflammatory effects. nih.gov In models of pain, it increased the latency to thermal stimulus, suggesting a central mechanism of action, and reduced licking time in both the neurogenic and inflammatory phases of the formalin test. nih.gov In models of inflammation, LQFM-008 reduced carrageenan-induced paw edema and decreased cell migration and protein exudation in a pleurisy test. nih.gov The anti-nociceptive effects of this compound appear to be mediated through the serotonergic pathway. nih.gov

Another piperazine compound, LQFM182, also showed dose-dependent anti-nociceptive activity in the acetic acid-induced writhing test and reduced pain in the inflammatory phase of the formalin test. nih.gov Its anti-inflammatory effects were demonstrated by a reduction in carrageenan-induced paw edema and a decrease in inflammatory mediators in a pleurisy model. nih.gov

Table 3: Pain and Anti-inflammatory Efficacy of Piperazine Derivatives

| Compound | Test Model | Key Findings |

|---|---|---|

| LQFM-008 | Formalin Test, Hot Plate Test, Tail Flick Test, Carrageenan-induced Paw Edema, Carrageenan-induced Pleurisy | Demonstrated both anti-nociceptive and anti-inflammatory effects, mediated through the serotonergic pathway. nih.gov |

| LQFM182 | Acetic Acid-induced Writhing, Formalin Test, Carrageenan-induced Paw Edema, Carrageenan-induced Pleurisy | Showed dose-dependent anti-nociceptive and anti-inflammatory activity. nih.gov |

Antineoplastic Activity in Xenograft or Tumor Models

The potential of piperazine derivatives as anticancer agents has been explored in preclinical tumor models. researchgate.netnih.gov For example, the bis(2,6-dioxopiperazine) derivative MST-16 demonstrated significant therapeutic activity against various murine tumor models. nih.gov This included marked life-prolonging effects in mice with P388 leukemia and B16 melanoma. nih.gov Furthermore, MST-16 showed considerable therapeutic activity against ascitic forms of L1210 leukemia, colon 26 adenocarcinoma, and MH-134 hepatoma, as well as solid forms of B16 melanoma, Lewis lung carcinoma, colon 38 adenocarcinoma, and M5076 fibrosarcoma. nih.gov These findings suggest that certain piperazine derivatives hold promise as antitumor agents. nih.gov

Table 4: Antineoplastic Activity of a Piperazine Derivative

| Compound | Tumor Models | Key Findings |

|---|---|---|

| MST-16 | P388 leukemia, B16 melanoma, L1210 leukemia, colon 26 adenocarcinoma, MH-134 hepatoma, Lewis lung carcinoma, colon 38 adenocarcinoma, M5076 fibrosarcoma | Demonstrated considerable therapeutic activity and life-prolonging effects. nih.gov |

Antiplatelet and Vasodilatory Effects

Direct experimental data on the antiplatelet and vasodilatory effects of 2-(2-Methoxyphenyl)-1-methylpiperazine are not extensively documented in publicly available literature. However, the broader class of piperazine derivatives has been investigated for a range of cardiovascular activities.

Certain trisubstituted piperazine derivatives have been shown to inhibit platelet-activating factor (PAF)-induced platelet aggregation. Furthermore, studies on novel piperazine-purine analogues confirmed their ability to inhibit platelet aggregation, indicating that the piperazine scaffold can be instrumental in exerting antithrombotic effects.

Regarding vasodilatory effects, compounds incorporating the 1-(o-methoxyphenyl)piperazine moiety have demonstrated significant interaction with adrenoceptors, which are crucial in regulating vascular tone. For instance, a derivative identified as 1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine hydrochloride was found to be a selective α1 receptor antagonist. This antagonism at α1-adrenoceptors typically leads to smooth muscle relaxation and vasodilation, resulting in hypotensive activity. Research has suggested that the 1-(o-methoxyphenyl)piperazine moiety likely plays a key role in the affinity for these α-adrenoceptors.

Antiviral Properties

Piperazine derivatives have been a subject of interest in the development of novel antiviral agents. Research has explored their activity against a variety of viruses. For example, certain piperazine-containing compounds have been evaluated as inhibitors of Venezuelan Equine Encephalitis Virus (VEEV) replication, with some methoxyphenyl derivatives showing activity. The piperazine scaffold is also found in molecules designed to target HIV, with some derivatives showing an ability to block viral replication. The versatility of the piperazine ring allows for structural modifications that can be tailored to interact with various viral targets.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

The preclinical pharmacokinetic profile of this compound can be inferred from studies on its metabolic pathways, its ability to penetrate the central nervous system, and its distribution within the body.

Metabolic Stability and Biotransformation

The metabolic fate of this compound is likely governed by pathways common to other methoxyphenylpiperazine derivatives. The primary metabolic transformation anticipated is O-demethylation of the methoxy (B1213986) group on the phenyl ring.

Studies on the positional isomer, para-methoxyphenylpiperazine (pMeOPP), have shown that it is metabolized by the human liver cytochrome P450 enzyme CYP2D6, which converts it to para-hydroxyphenylpiperazine through demethylation nih.gov. Broader in vitro investigations involving various phenyl- and benzylpiperazines confirm that their metabolism predominantly involves CYP2D6, with contributions from CYP1A2 and CYP3A4. These studies also indicate that such piperazine derivatives can act as inhibitors of these same enzymes, suggesting a potential for drug-drug interactions.

Based on this evidence, the principal biotransformation product of this compound is expected to be 2-(2-Hydroxyphenyl)-1-methylpiperazine.

Table 1: Predicted Metabolic Profile of this compound

| Parent Compound | Primary Metabolic Pathway | Key Metabolite | Primary Enzymes Involved |

|---|

Blood-Brain Barrier Penetration Studies

A significant body of evidence suggests that this compound can readily cross the blood-brain barrier (BBB). The N-phenylpiperazine scaffold is recognized for its lipophilic nature and small molecular size, which are favorable characteristics for passive diffusion into the central nervous system nih.gov.

This is strongly supported by preclinical imaging studies of structurally related compounds. Various analogs of N-(2-methoxyphenyl)piperazine have been developed as ligands for brain receptors, and their ability to cross the BBB is a prerequisite for their function . Studies using positron emission tomography (PET) with radiolabeled derivatives have confirmed high uptake in the brain. For example, a technetium-99m labeled 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide was found to be sufficiently lipophilic to penetrate the BBB, achieving significant brain concentrations after administration iaea.org. Similarly, other N-(2-methoxyphenyl)piperazine analogs designed as dopamine D3 receptor ligands were determined to have log P values indicative of ready BBB penetration .

Tissue Distribution and Localization

Following administration, this compound is expected to distribute to various tissues, with a notable concentration in the brain. Data from preclinical biodistribution studies of radiolabeled analogs provide insight into its likely localization.

A study involving a [11C]-labeled derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, demonstrated high initial brain uptake in PET imaging studies nih.gov. The distribution within the brain was not uniform, with the highest concentrations observed in the cerebellum, followed by the thalamus and striatum, correlating with the density of the target receptors in those regions nih.gov.

Another biodistribution study using a technetium-99m labeled 1-((2-methoxyphenyl)piperazine) derivative also confirmed exceptional brain uptake, with 2.47% of the injected dose per gram of tissue (%ID/g) being measured at 5 minutes post-injection iaea.org. Further analysis of regional brain distribution showed a higher accumulation in the hippocampus iaea.org.

Table 2: Summary of Brain Biodistribution for a Related [11C]-labeled (2-Methoxyphenyl)piperazine Derivative

| Brain Region | Relative Uptake (Standardized Uptake Value - SUV) |

|---|---|

| Cerebellum | 4.7 ± 0.2 |

| Thalamus | 3.5 ± 0.1 |

| Striatum | 3.0 ± 0.1 |

Potential Therapeutic Applications and Research Probes

Applications in Neuropharmacology for Central Nervous System Disorders

The (2-methoxyphenyl)piperazine moiety is a well-established pharmacophore in the design of centrally acting agents, primarily due to its favorable pharmacokinetic profile for crossing the blood-brain barrier and its ability to interact with key neurotransmitter receptors. nih.gov

The parent compound, 1-(2-methoxyphenyl)piperazine (B120316), is a known building block for numerous serotonergic and dopaminergic agents, some of which exhibit antidepressant activity. ncats.ioncats.io This therapeutic potential is largely linked to the interaction of its derivatives with serotonin (B10506) receptors, particularly the 5-HT1A subtype.

Derivatives have been synthesized that show high-affinity binding to 5-HT1A receptors, which are deeply implicated in the pathophysiology of anxiety and depression. mdpi.comnih.gov For example, the xanthone (B1684191) derivative HBK-11, which incorporates the 4-(2-methoxyphenyl)piperazin-1-yl moiety, produced significant antidepressant-like effects in animal models, believed to be mediated through the activation of both 5-HT1A and 5-HT2A/C receptors. nih.gov Further studies on other piperazine (B1678402) derivatives have demonstrated anxiolytic-like activity that involves both the serotonergic system and the GABAA receptor, highlighting the versatility of this chemical scaffold. nih.gov The development of such compounds aims to improve selectivity and reduce off-target effects, such as affinity for α1-adrenergic receptors, which can cause unwanted side effects. nih.gov

The piperazine scaffold is actively being investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. nih.govelsevierpure.com Research has shown that certain piperazine derivatives can offer neuroprotective effects against amyloid toxicity. nih.gov One mechanism of action involves the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation. nih.govnih.gov In preclinical models of Alzheimer's, piperazine derivatives were found to restore long-term potentiation, a key cellular mechanism for memory, suggesting their potential as lead molecules for developing agents against cognitive decline. nih.govnih.gov Furthermore, novel conjugates of oxadiazole and piperazine have been designed as multi-target ligands for Alzheimer's, showing inhibitory activity against key enzymes like acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). acs.org

Beyond depression and anxiety, the (2-methoxyphenyl)piperazine structure is integral to compounds that modulate key neurotransmitter systems involved in a range of psychiatric disorders. The foundational compound, 1-(2-methoxyphenyl)piperazine, is an effective blocker of dopamine (B1211576) receptors in the brain. ncats.ioncats.ionih.gov This activity is crucial for the development of antipsychotic medications.

Researchers have focused on creating derivatives with high affinity and selectivity for specific dopamine receptor subtypes, such as D2 and D3, which are therapeutic targets for conditions including schizophrenia and substance abuse. nih.govacs.org For instance, N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as potent ligands for D2 and D3 receptors, with some showing high selectivity for the D3 subtype. nih.govacs.orgacs.org Similarly, extensive research has been conducted on developing 5-HT1A receptor antagonists based on this scaffold, which are valuable tools for modulating the serotonin system in various neurological conditions. nih.govacs.org

Oncology Therapeutics

While structurally distinct from arylpiperazines, a class of indole-based chalcones with superficially similar acronyms has shown significant promise in oncology, particularly for difficult-to-treat brain tumors. These compounds demonstrate the importance of developing novel agents that can cross the blood-brain barrier and employ unique mechanisms of cell death.

Two notable compounds are MOMIPP and 6-MOMIPP.

6-MOMIPP (3-(6-Methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) is a brain-penetrant microtubule disruptor. nih.govnih.gov It works by targeting the colchicine (B1669291) binding site on β-tubulin, which leads to mitotic arrest and caspase-dependent apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net Studies have demonstrated its broad activity against glioblastoma, melanoma, and lung carcinoma cell lines and its ability to suppress tumor growth in mouse models without significant toxicity. nih.govnih.govresearchgate.net

MOMIPP (3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) induces a novel, non-apoptotic form of cell death called "methuosis". nih.govresearchgate.net This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, ultimately leading to cell death. nih.gov MOMIPP is a PIKfyve inhibitor that also disrupts glucose metabolism and activates the JNK stress kinase pathway. medchemexpress.comrsc.org Its unique mechanism makes it a promising candidate for treating cancers that are resistant to apoptosis-inducing therapies. rsc.org

Table 1: Research Findings on Related Oncology Compounds

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| 6-MOMIPP | Microtubule disruption via binding to the colchicine site on β-tubulin. nih.govresearchgate.net | Induces mitotic arrest and apoptosis; readily crosses the blood-brain barrier; effective against glioblastoma xenografts. nih.govnih.gov |

| MOMIPP | PIKfyve inhibitor; induces methuosis (non-apoptotic cell death); disrupts glucose uptake; activates JNK pathway. medchemexpress.comrsc.org | Causes catastrophic cytoplasmic vacuolization; active against apoptosis-resistant cancer cells. researchgate.netrsc.org |

Cardiovascular and Coagulation Management

The parent compound, 1-(2-methoxyphenyl)piperazine, has demonstrated notable cardiovascular effects. Early studies identified its pronounced antihypertensive activity in both animal models and hypertensive patients. ncats.ioncats.io Further research into a series of related piperazines confirmed that derivatives like N-(o-Methoxyphenyl)-N′-(3-methoxypropyl)-piperazine phosphate (B84403) also possess potent hypotensive activity. scilit.com The mechanism is not fully established but may involve a combination of central effects and peripheral adrenolytic properties. scilit.com Another derivative, Naftopidil, which uses 1-(2-methoxyphenyl)piperazine as an intermediate, is used clinically for hypertension and benign prostatic hyperplasia. innospk.com

Anti-inflammatory and Other Therapeutic Avenues

Another structurally distinct compound, MMPP ((E)-2-methoxy-4-[3-(4-methoxyphenyl) prop-1-en-1-yl] phenol), has been investigated for its anti-inflammatory properties. nih.govnih.gov Research shows that MMPP exerts these effects by inhibiting the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.govresearchgate.net Its mechanism involves the suppression of the MD2-dependent NF-κB and JNK/AP-1 signaling pathways. nih.govnih.gov These findings suggest that MMPP could be a candidate for development as a nonsteroidal anti-inflammatory drug (NSAID). nih.gov

Utility as Pharmacological Tools and Imaging Agents

While direct research on the utility of 2-(2-Methoxyphenyl)-1-methylpiperazine as a specific pharmacological tool or imaging agent is not extensively documented in scientific literature, the structurally related arylpiperazine scaffold, particularly the 1-(2-methoxyphenyl)piperazine moiety, is of paramount importance in the development of such tools. This structural motif serves as a core component in a multitude of high-affinity ligands and imaging agents designed to probe various neurotransmitter systems. The research detailed below focuses on these closely related and extensively studied derivatives, which highlight the potential and versatility of the methoxyphenylpiperazine chemical class in neuroscience research and diagnostic imaging.

Derivatives of 1-(2-methoxyphenyl)piperazine are crucial for developing selective radioligands for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. These techniques allow for the non-invasive visualization, characterization, and quantification of receptor densities and distribution in the living brain, providing invaluable insights into neurological disorders and the mechanisms of drug action.

Development of Radioligands for PET/SPECT Imaging

The 1-(2-methoxyphenyl)piperazine structure is a key pharmacophore found in numerous selective imaging agents for the serotonin 5-HT1A receptor. nih.gov This scaffold is a fragment of the potent and selective 5-HT1A antagonist, WAY-100635, which has been a benchmark for the development of new radiotracers. Researchers have successfully synthesized and radiolabeled novel derivatives for imaging purposes.

For instance, a derivative, N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide ([11C]FAUC346), was developed as a potential PET radiotracer for dopamine D3 receptors. nih.gov This compound was synthesized from commercially available 1-(2-substituted-phenyl)piperazines and labeled with carbon-11. nih.gov The radiosynthesis yielded up to 5.5 GBq of the tracer with a specific radioactivity of 45-75 GBq/µmol within 30-35 minutes. nih.gov While preliminary evaluation in rats showed promising selectivity for D3 receptors in the brain, these results were not replicated in nonhuman primates, suggesting it did not have the ideal profile for a PET probe for imaging D3 receptors. nih.gov

Another study focused on developing a PET ligand for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) by synthesizing and radiolabeling N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine with carbon-11. nih.gov This radioligand demonstrated high uptake in mGluR1-rich regions of the brain in preclinical PET studies. nih.gov The biodistribution analysis revealed significant initial brain uptake, with the highest concentrations found in the cerebellum, followed by the thalamus and striatum, correlating directly with the known distribution of mGluR1 receptors. nih.gov

Table 1: Preclinical PET Imaging Data for a 11C-labeled 1-(2-Methoxyphenyl)piperazine Derivative for mGluR1 Data extracted from preclinical studies.

| Parameter | Value |

| Radiochemical Purity | 98.9% |

| Specific Activity | 72-93 GBq/µmol |

| Initial Brain Uptake (SUV) | 4.18 ± 0.48 |

| Highest Uptake Region | Cerebellum (SUV 4.7 ± 0.2) |

| Other High Uptake Regions | Thalamus (SUV 3.5 ± 0.1), Striatum (SUV 3.0 ± 0.1) |

Furthermore, derivatives have been labeled with Technetium-99m (99mTc) for SPECT imaging. A novel arylpiperazine derivative containing a triazole chelating system was synthesized and labeled with 99mTc-tricarbonyl. nih.gov This compound showed specific binding to 5-HT1A receptors, with a brain hippocampus uptake of 0.40 ± 0.08 %ID/g at 30 minutes post-injection in rats, indicating its potential as a CNS imaging agent. nih.gov

Application as Research Probes for Receptor Binding

Beyond imaging, 1-(2-methoxyphenyl)piperazine derivatives are invaluable as pharmacological tools in vitro to study receptor pharmacology. Their ability to bind with high affinity and selectivity to specific receptor subtypes allows researchers to map binding sites, characterize receptor function, and screen for new drug candidates.

Numerous studies have synthesized series of these derivatives to explore structure-activity relationships (SAR). For example, new 2-(methoxyphenyl)piperazine derivatives were prepared and evaluated for their affinity at 5-HT1A receptors through radioligand binding assays. nih.gov This research led to the discovery of compounds with Ki values ranging from 0.12 to 0.63 nM, demonstrating binding affinity 2- to 10-fold higher than the reference antagonist NAN-190. nih.gov These high-affinity compounds are instrumental in probing the specific interactions within the 5-HT1A receptor binding pocket.

Another investigation focused on developing ligands for the dopamine D2 receptor by synthesizing a series of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines. These compounds were designed to be used as probes to map the arylpiperazine binding site of the D2 receptor. The most active compound identified, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, displayed a binding affinity (Ki) of 54 nM.

Table 2: Binding Affinities (Ki) of Selected 1-(2-Methoxyphenyl)piperazine Derivatives This table presents a selection of data from different studies to illustrate the range of affinities achieved.

| Compound Class | Target Receptor | Range of Binding Affinities (Ki) |

| Cycloalkyl Amide Derivatives | 5-HT1A | 0.12 - 0.63 nM nih.gov |

| Adamantane-linked Derivatives | 5-HT1A | 1.2 - 21.3 nM mdpi.com |

| Phenethylpiperidine Derivatives | D2 | 54 nM (most active) |

The development of such highly selective ligands is crucial for understanding the physiological roles of different receptor subtypes and for the rational design of new therapeutic agents with improved efficacy and fewer side effects. The 1-(2-methoxyphenyl)piperazine scaffold remains a versatile and powerful platform for the creation of sophisticated pharmacological tools and advanced neuroimaging agents.

Future Directions and Research Challenges

Design and Synthesis of Next-Generation Analogues with Enhanced Specificity

A primary avenue for future research lies in the design and synthesis of novel analogues of 2-(2-methoxyphenyl)-1-methylpiperazine with improved specificity for their biological targets. The N-methylpiperazine motif is recognized as a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic and pharmacodynamic properties. mdpi.com The synthesis of new derivatives can be achieved through established methods like the Claisen-Schmidt condensation to create chalcone derivatives or by introducing various substituents on the phenyl ring or the piperazine (B1678402) core. mdpi.com

Future synthetic strategies will likely focus on:

Systematic Structural Modifications: Introducing a diverse range of functional groups to the phenyl ring to probe the structure-activity relationship (SAR) and enhance target-specific interactions. For instance, the addition of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its binding affinity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve potency, selectivity, and metabolic stability. For example, the methoxy (B1213986) group could be replaced with other small, lipophilic groups to fine-tune the compound's properties.

Scaffold Hopping: Utilizing the core this compound structure as a template to design entirely new molecular frameworks that retain the key pharmacophoric features while offering novel intellectual property and potentially improved properties.

| Synthetic Approach | Description | Potential Outcome |

|---|---|---|

| Claisen-Schmidt Condensation | Reaction of a substituted acetophenone with an aromatic aldehyde in the presence of a base to form chalcones. mdpi.com | Generation of a library of chalcone derivatives with diverse substitutions for screening. |

| N-Arylation of Piperazine | Coupling of 1-methylpiperazine with various aryl halides or boronic acids. | Introduction of diverse aromatic systems to explore interactions with target proteins. |

| Modification of the N-methyl group | Replacement of the methyl group with other alkyl or functionalized chains. | Modulation of basicity, lipophilicity, and steric bulk to improve selectivity and pharmacokinetic profiles. |

Deeper Mechanistic Investigations at the Molecular Level

A more profound understanding of how this compound and its analogues interact with their biological targets at the molecular level is crucial for rational drug design. While preliminary studies may identify biological activity, deeper mechanistic investigations are needed to elucidate the precise mode of action.

Future research in this area should include:

Receptor-Ligand Binding Studies: Utilizing techniques such as radioligand binding assays and surface plasmon resonance to quantify the affinity and kinetics of binding to specific receptors.

X-ray Crystallography: Co-crystallizing lead analogues with their target proteins to visualize the precise binding interactions, which can guide the design of new compounds with improved fit and affinity.

Molecular Dynamics (MD) Simulations: Employing computational methods to simulate the dynamic interactions between the ligand and its target, providing insights into the stability of the complex and the key residues involved in binding. nih.govresearchgate.net

These studies will be instrumental in moving beyond a "black-box" understanding of the compound's activity to a more detailed, molecular-level picture that can inform the next generation of drug design.

Translational Research and Lead Optimization

Translational research will be a critical step in bridging the gap between promising laboratory findings and potential clinical applications. dndi.org This involves a process of lead optimization, where the most promising analogues are systematically modified and tested to improve their drug-like properties. nih.gov

The key objectives of lead optimization for derivatives of this compound will include:

Improving Potency and Efficacy: Fine-tuning the chemical structure to enhance the desired biological effect at lower concentrations.

Enhancing Metabolic Stability: Modifying the molecule to reduce its susceptibility to metabolic breakdown, thereby prolonging its duration of action.

Minimizing Off-Target Effects: Iteratively refining the structure to increase selectivity for the desired target and reduce interactions with other proteins that could lead to unwanted side effects.

This phase of research requires a multidisciplinary approach, integrating synthetic chemistry, in vitro pharmacology, and in vivo animal models to select a lead candidate for further preclinical development. nih.gov

Addressing Gaps in Bioavailability and Selectivity

For any potential therapeutic agent, achieving adequate bioavailability and high selectivity is paramount. Bioavailability determines the extent to which a drug reaches the systemic circulation, while selectivity ensures that it acts primarily on its intended target.

Future research must address these challenges by:

Improving Oral Bioavailability: The piperazine moiety can be modified to enhance absorption from the gastrointestinal tract. researchgate.net Strategies may include the formation of prodrugs or the modulation of physicochemical properties such as solubility and lipophilicity.

Enhancing Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) targets, the ability to cross the BBB is essential. In silico models and in vitro assays can be used to predict and optimize the BBB penetration of new analogues. mdpi.com

Increasing Target Selectivity: As demonstrated with other piperazine derivatives, subtle structural modifications can dramatically alter the selectivity profile. nih.gov For example, replacing a phthalimide (B116566) moiety with alkyl amides has been shown to improve selectivity for 5-HT1A receptors over adrenergic receptors. nih.gov

| Challenge | Potential Strategy | Rationale |

|---|---|---|

| Low Oral Bioavailability | Prodrug design | Masking polar functional groups to enhance membrane permeability, with subsequent cleavage in vivo to release the active drug. researchgate.net |

| Poor Blood-Brain Barrier Penetration | Increase lipophilicity | Enhancing the ability of the compound to passively diffuse across the lipid-rich BBB. mdpi.com |

| Lack of Target Selectivity | Structure-guided design | Utilizing structural information of the target to design molecules that specifically interact with the desired binding site and not with off-targets. nih.gov |

Exploration of Novel Applications and Target Discovery

The piperazine scaffold is present in a wide array of approved drugs with diverse therapeutic applications, suggesting that this compound and its derivatives may have untapped potential in various disease areas.

Future research should explore:

Screening against Diverse Target Panels: Testing new analogues against a broad range of receptors, enzymes, and ion channels to identify novel biological activities. The piperazine core is known to interact with targets such as monoamine oxidases, acetylcholinesterase, and various serotonin (B10506) and dopamine (B1211576) receptors. mdpi.comwikipedia.orgnih.gov

Investigating New Therapeutic Areas: Based on screening results, exploring the potential of these compounds in areas such as neurodegenerative diseases, oncology, and inflammatory disorders. mdpi.comnih.govacs.orgnih.gov For example, some piperazine derivatives have shown promise as dual inhibitors of COX-2 and 5-LOX, with potential anti-inflammatory and anti-cancer activity. nih.gov

Phenotypic Screening: Utilizing cell-based or whole-organism screening approaches to identify compounds with a desired therapeutic effect without a priori knowledge of the specific molecular target. This can lead to the discovery of first-in-class medicines with novel mechanisms of action.

By systematically exploring these avenues, the scientific community can continue to build upon the foundation laid by initial studies of this compound, paving the way for the development of new and improved therapies.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(2-Methoxyphenyl)-1-methylpiperazine, and how can intermediates be optimized for yield?

- Methodological Answer : The synthesis typically involves:

Methoxyphenyl Intermediate : Reacting 2-methoxyphenylboronic acid with a coupling agent (e.g., Suzuki-Miyaura coupling) to introduce the methoxyphenyl group .

Methylpiperazinyl Intermediate : Alkylation of piperazine with methyl iodide or reductive amination to install the 1-methyl group .

Coupling : Final coupling via nucleophilic substitution or amide bond formation, depending on the target derivative .

- Optimization : Use catalysts like Pd(PPh₃)₄ for coupling efficiency, and monitor purity via HPLC. Adjust reaction solvents (e.g., DMF vs. THF) to minimize byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) protons at δ ~3.8 ppm and piperazine ring protons (δ 2.5–3.5 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z: 221.15 for C₁₂H₁₇N₂O) .

- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How do structural modifications to the methoxyphenyl or piperazine ring alter receptor binding affinity in vitro?

- Methodological Answer :

- Receptor Assays : Radioligand binding studies (e.g., 5-HT₁A/2A receptors) using [³H]-8-OH-DPAT. Compare IC₅₀ values of derivatives .

- Key Modifications :

- Methoxy Position : Ortho-substitution (2-methoxy) enhances serotonin receptor affinity vs. para-substitution .

- N-Methylation : Reduces metabolic degradation but may decrease solubility; balance via logP optimization (target ≤3) .

Q. How can conflicting data on the compound’s CYP450 inhibition profile be resolved?

- Methodological Answer :

- In Vitro Profiling : Use human liver microsomes with specific CYP substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan).

- Data Analysis :

- Contradictions : Discrepancies may arise from assay conditions (e.g., NADPH concentration, incubation time). Standardize protocols across labs .

- Computational Modeling : Apply docking simulations (AutoDock Vina) to predict binding to CYP active sites .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Methodological Answer :

- Lipophilicity : Optimize logD (measured via shake-flask method) to ~2–3. Introduce fluorine substituents to enhance passive diffusion .

- P-gp Efflux Inhibition : Co-administer verapamil in MDCK-MDR1 assays to assess P-gp substrate potential .

- In Vivo Validation : Use PET imaging with [¹¹C]-labeled analogs to quantify brain uptake in rodent models .

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Libraries : Synthesize derivatives with:

- Varied substituents on the phenyl ring (e.g., 2,6-dimethoxy vs. 2,4-dimethoxy) .

- Piperazine N-substitutions (e.g., ethyl, acetyl) .

- Activity Cliffs : Use Free-Wilson analysis to identify critical substituents contributing to >10-fold potency changes .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in this compound’s neuropharmacological studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ .

- Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude outliers in triplicate assays .

Q. How to address solubility challenges in aqueous assay buffers?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.